5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-Bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is a brominated and chlorinated derivative of benzodiazole, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by the bromination and chlorination of 1H-1,3-benzodiazole. This involves treating 1H-1,3-benzodiazole with bromine and chlorine in the presence of a suitable catalyst.
Substitution Reactions: Another method involves the substitution of hydrogen atoms on the benzodiazole ring with bromine and chlorine atoms using appropriate reagents.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different halogen atoms or groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is employed in biological studies to investigate the effects of halogenated compounds on biological systems. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-1-(2-chloroethyl)-1H-1,3-benzodiazole hydrochloride: A related compound with a different substitution pattern.
5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole: Another halogenated benzodiazole derivative.
Uniqueness: 5-bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
5-Bromo-2-chloro-1H-1,3-benzodiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is part of the benzodiazole family, characterized by a fused benzene and diazole ring structure. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially aiding in conditions like Alzheimer's disease .
- Antimicrobial Activity : Benzodiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound's structural features allow it to interact with bacterial cell membranes or intracellular targets, disrupting essential functions .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 7.80 µg/mL |
Escherichia coli | 12.50 µg/mL |
Mycobacterium tuberculosis | 0.98 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticholinesterase Activity
The compound has shown potential as an AChE inhibitor. In studies involving similar benzodiazole derivatives, IC50 values were reported in the low nanomolar range, indicating potent inhibition comparable to established drugs like donepezil .
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of benzodiazoles, including this compound. The synthesized compounds were evaluated for their AChE inhibitory activity:
Compound | IC50 (nM) | K_i (nM) |
---|---|---|
5-Bromo-2-chloro derivative | 29.5 ± 1.2 | 24.8 |
Donepezil | 21.8 ± 0.9 | - |
The results demonstrated that the brominated and chlorinated derivatives exhibited significant AChE inhibition, supporting their potential use in treating neurodegenerative diseases .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including MRSA and E. coli. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than many existing antibiotics:
Bacteria | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 24 |
These findings highlight the potential of this compound as a new antimicrobial agent .
Properties
IUPAC Name |
6-bromo-2-chloro-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGEGQDUQNADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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